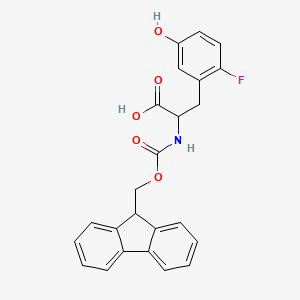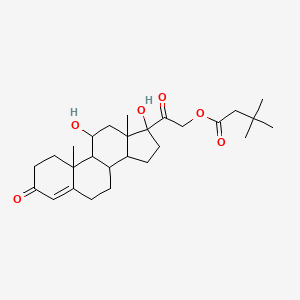
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-(3,3-dimethylbutyrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11beta,17,21-Trihydroxypregn-4-ene-3,20-diona 21-(3,3-dimetilbutirato) es un derivado corticosteroide sintético. Está estructuralmente relacionado con la hidrocortisona y es conocido por sus potentes propiedades antiinflamatorias e inmunosupresoras. Este compuesto se utiliza en diversas aplicaciones médicas y de investigación científica debido a su capacidad para modular la respuesta inmunitaria y reducir la inflamación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 11beta,17,21-Trihydroxypregn-4-ene-3,20-diona 21-(3,3-dimetilbutirato) generalmente implica múltiples pasos comenzando desde un precursor esteroideo adecuado. El proceso incluye la hidroxilación en posiciones específicas de la columna vertebral esteroidea, seguida de la esterificación con ácido 3,3-dimetilbutírico. Las condiciones de reacción a menudo requieren el uso de catalizadores, solventes y temperaturas controladas para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se escala utilizando rutas sintéticas optimizadas que aseguran la rentabilidad y la eficiencia. El proceso involucra reactores a gran escala, control preciso de los parámetros de reacción y técnicas de purificación como la cristalización y la cromatografía para obtener el producto final con las especificaciones deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
11beta,17,21-Trihydroxypregn-4-ene-3,20-diona 21-(3,3-dimetilbutirato) experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos.
Reducción: Reducción de cetonas a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, tioles).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
11beta,17,21-Trihydroxypregn-4-ene-3,20-diona 21-(3,3-dimetilbutirato) se utiliza ampliamente en la investigación científica debido a sus propiedades farmacológicas. Algunas aplicaciones clave incluyen:
Química: Utilizado como un estándar de referencia en química analítica para el desarrollo de métodos cromatográficos.
Biología: Empleada en estudios que investigan la regulación de la expresión genética y la síntesis de proteínas.
Medicina: Utilizado en el desarrollo de terapias antiinflamatorias e inmunosupresoras.
Industria: Aplicada en la formulación de productos farmacéuticos y como intermedio en la síntesis de otros corticosteroides.
Mecanismo De Acción
El compuesto ejerce sus efectos al unirse a los receptores de glucocorticoides en el citoplasma de las células diana. Esta unión desencadena una cascada de eventos moleculares, incluida la translocación del complejo receptor-ligando al núcleo, donde modula la transcripción de genes específicos. Los cambios resultantes en la expresión génica conducen a la supresión de citocinas proinflamatorias y a la regulación al alza de proteínas antiinflamatorias, lo que reduce la inflamación y modula la respuesta inmunitaria.
Comparación Con Compuestos Similares
Compuestos similares
Hidrocortisona: Un corticosteroide natural con propiedades antiinflamatorias similares.
Prednisolona: Un corticosteroide sintético con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Dexametasona: Un corticosteroide sintético más potente con una duración de acción más larga.
Singularidad
11beta,17,21-Trihydroxypregn-4-ene-3,20-diona 21-(3,3-dimetilbutirato) es único debido a sus modificaciones estructurales específicas, que mejoran su estabilidad y biodisponibilidad en comparación con otros corticosteroides. Estas modificaciones también contribuyen a sus potentes efectos antiinflamatorios e inmunosupresores, lo que lo convierte en un compuesto valioso tanto en aplicaciones de investigación como terapéuticas.
Propiedades
Fórmula molecular |
C27H40O6 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 3,3-dimethylbutanoate |
InChI |
InChI=1S/C27H40O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h12,18-20,23,29,32H,6-11,13-15H2,1-5H3 |
Clave InChI |
FNFPHNZQOKBKHN-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CC(C)(C)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


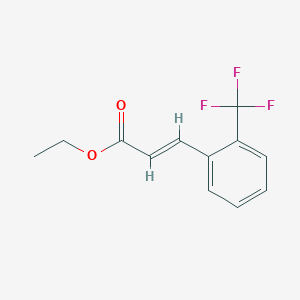
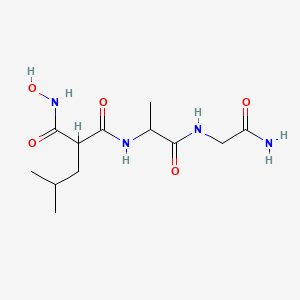


![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)
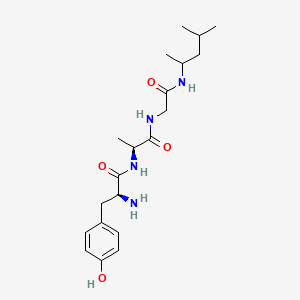
![(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12301212.png)
![6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B12301229.png)
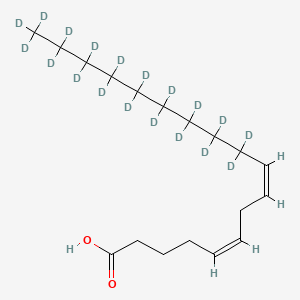
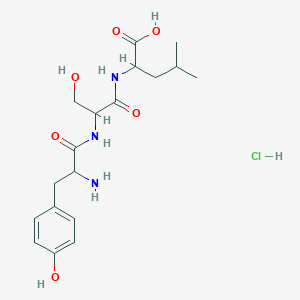

![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)
